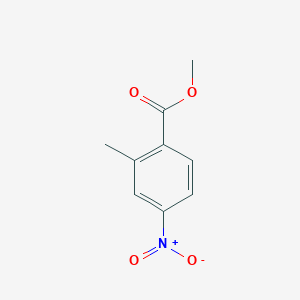

Methyl 2-Methyl-4-nitrobenzoate

Description

Significance of Nitrobenzoate Esters in Organic Synthesis

Nitrobenzoate esters are a class of organic compounds that play a crucial role in the field of organic synthesis. Their importance stems from the presence of the nitro group, which is a strong electron-withdrawing group, and the ester functional group. This combination of functional groups allows for a wide range of chemical transformations, making them valuable building blocks for more complex molecules. aiinmr.cominnospk.com

The nitro group can be readily reduced to an amino group, which is a key functional group in many biologically active compounds, including pharmaceuticals and agrochemicals. evitachem.com This transformation is a fundamental step in the synthesis of dyes, antioxidants, and other specialty chemicals. chemimpex.com Furthermore, the aromatic ring of nitrobenzoate esters can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups. aiinmr.com

The ester group, on the other hand, can be hydrolyzed to a carboxylic acid or converted to other functional groups such as amides or alcohols. This versatility makes nitrobenzoate esters key intermediates in the construction of a diverse array of molecular architectures. acs.org The reactivity of both the nitro and ester groups provides chemists with a powerful tool for the strategic design and synthesis of new and complex organic molecules. innospk.com

Role of Methyl 2-Methyl-4-nitrobenzoate as a Versatile Intermediate

This compound, with its specific substitution pattern, serves as a particularly useful and versatile intermediate in organic synthesis. chemimpex.com The presence of the methyl group at the ortho position to the ester and meta to the nitro group influences the reactivity of the molecule and provides a handle for further chemical modifications. chemimpex.com

This compound is a valuable building block for the synthesis of a variety of more complex molecules. It is utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals like dyes and pigments. chemimpex.com For instance, the nitro group can be reduced to an amine, a common transformation in the synthesis of pharmaceutical ingredients. chemimpex.comevitachem.com The ester group can be hydrolyzed to form 2-methyl-4-nitrobenzoic acid, a precursor for other compounds. google.com

The strategic placement of the methyl and nitro groups allows for regioselective reactions, enabling chemists to introduce new functional groups at specific positions on the aromatic ring. This control over the reaction site is crucial for the efficient synthesis of target molecules with well-defined structures. The compound's utility is further highlighted by its role in creating nitro-substituted aromatic compounds that are essential in various chemical industries. chemimpex.com

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| CAS Number | 62621-09-4 |

| Molecular Formula | C₉H₉NO₄ |

| Molecular Weight | 195.17 g/mol |

| Appearance | Pale yellow or off-white powder |

| Melting Point | 74 - 78 °C |

| Solubility | Soluble in methanol (B129727) |

This table is interactive. Users can sort and filter the data.

Overview of Research Trajectories for this compound Derivatives

The unique structural features of this compound make its derivatives a focal point of ongoing research with diverse applications. Scientists are actively exploring the synthesis of novel derivatives and their potential uses in various fields.

One significant area of research involves the use of this compound derivatives in pharmaceutical development . These compounds serve as intermediates in the creation of new drugs, with studies showing that some derivatives possess promising antimicrobial and anti-inflammatory properties. chemimpex.com The ability to modify the core structure of this compound allows for the fine-tuning of its biological activity.

In the field of materials science , derivatives of this compound are being investigated for their potential in creating new polymers and other materials. The introduction of different functional groups can alter the physical and chemical properties of the resulting polymers, leading to materials with enhanced thermal stability or mechanical strength. chemimpex.com

Furthermore, research is being conducted on the application of this compound derivatives in agrochemicals . The goal is to develop new and more effective herbicides and pesticides by leveraging the chemical reactivity of these compounds. chemimpex.com The versatility of the this compound scaffold allows for the synthesis of a wide range of molecules that can be screened for their agricultural applications. chemimpex.com The development of unsymmetrical derivatives, such as those of 5-nitropyridines, highlights the ongoing efforts to expand the chemical space and discover new functionalities. bohrium.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methyl-4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-5-7(10(12)13)3-4-8(6)9(11)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHCLPDHYBSSHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70568026 | |

| Record name | Methyl 2-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62621-09-4 | |

| Record name | Methyl 2-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70568026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-methyl-4-nitrobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFH9F997GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Methyl 2 Methyl 4 Nitrobenzoate

Established Synthetic Routes to Methyl 2-Methyl-4-nitrobenzoate

The synthesis of this compound, a key intermediate in various chemical industries, can be achieved through several established methodologies. These routes primarily involve the functionalization of a pre-existing benzene (B151609) ring through esterification, nitration, or oxidation followed by esterification.

Esterification of 2-Methyl-4-nitrobenzoic Acid with Methanol (B129727)

A primary and straightforward method for preparing this compound is the direct esterification of 2-methyl-4-nitrobenzoic acid with methanol. chembk.comambeed.com This reaction is typically catalyzed by a strong acid, such as sulfuric acid. ambeed.com The process involves heating a solution of 2-methyl-4-nitrobenzoic acid in methanol with the acid catalyst under reflux. ambeed.com The reaction can also be facilitated by reagents like thionyl chloride, which converts the carboxylic acid to a more reactive acyl chloride intermediate in situ, followed by reaction with methanol. ambeed.com Yields for this method are generally high, often exceeding 90%. ambeed.com

For instance, one procedure involves dissolving 2-methyl-4-nitrobenzoic acid in methanol, followed by the addition of concentrated sulfuric acid and refluxing the mixture for several hours, resulting in a yield of approximately 90.9%. ambeed.com Another approach utilizes thionyl chloride in methanol at temperatures ranging from 0 to 80°C, achieving a yield of 93%. ambeed.com

Table 1: Esterification of 2-Methyl-4-nitrobenzoic Acid

| Catalyst/Reagent | Reaction Conditions | Yield (%) |

|---|---|---|

| Sulfuric Acid | Reflux | 90.9 |

| Thionyl Chloride | 0 - 80°C | 93.0 |

| Thionyl Chloride | 12 - 20°C | 91.3 |

Nitration of Methyl 2-Methylbenzoate (B1238997) (Consideration of Regioselectivity and Isomeric Products)

The nitration of methyl 2-methylbenzoate offers another synthetic route. This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. proprep.comstudylib.netrsc.org The methyl and ester groups on the benzene ring direct the incoming nitro group, influencing the regioselectivity of the reaction.

The methyl group is an activating, ortho-, para-directing group, while the ester group is a deactivating, meta-directing group. issr.edu.khchemguide.co.uk In the case of methyl 2-methylbenzoate, the directing effects of the two substituents are complex. The nitration of methyl benzoate (B1203000) itself predominantly yields the meta-isomer, methyl 3-nitrobenzoate. rsc.orgissr.edu.khscribd.comchegg.com However, the presence of the activating methyl group in the ortho position can influence the position of nitration. The reaction can lead to a mixture of isomers, including this compound, methyl 2-methyl-6-nitrobenzoate, and other dinitrated products if the reaction conditions are not carefully controlled. issr.edu.kh Temperature control is crucial to prevent multiple nitrations. issr.edu.khumass.edu

The separation of these isomers can be challenging, but techniques such as fractional crystallization or chromatography can be employed. brainly.com Spectroscopic methods like 1H NMR can be used to distinguish between the different isomers based on the chemical shifts and splitting patterns of the aromatic protons. brainly.comresearchgate.net

Oxidation of 4-Nitro-o-xylene and Subsequent Esterification

A two-step approach involving the oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid, followed by esterification, is a significant industrial method. nbinno.com This pathway's success hinges on the selective oxidation of one of the two methyl groups of 4-nitro-o-xylene. google.com

The selective oxidation of one methyl group in 4-nitro-o-xylene presents a challenge due to the strong electron-withdrawing effect of the nitro group, which deactivates the adjacent methyl groups towards oxidation. google.com Traditional strong oxidizing agents like potassium permanganate (B83412) can be used but often lead to environmental concerns. google.com

More environmentally friendly methods using dilute nitric acid as the oxidant have been developed. google.comresearchgate.net These methods often require specific catalysts to achieve good selectivity and yield under milder conditions. google.comresearchgate.net The use of solid acid catalysts like zeolites (e.g., H-beta) has shown promise in the regioselective nitration of o-xylene (B151617) to 4-nitro-o-xylene, which is the precursor for this oxidation step. iitm.ac.inresearchgate.net

To enhance the efficiency and selectivity of the oxidation of 4-nitro-o-xylene with dilute nitric acid, radical initiators and phase transfer catalysts are often employed. google.comchemicalpapers.com

Radical initiators , such as N-hydroxyphthalimide (NHPI) and its analogues, can promote the oxidation under milder conditions. google.comresearchgate.netchemicalbook.comresearchgate.net These initiators facilitate the formation of reactive radical species that selectively attack a methyl group. researchgate.net The catalytic system can also include metal co-catalysts like cobalt or manganese salts. researchgate.netchemicalbook.com

Phase transfer catalysts (PTCs) , such as quaternary ammonium (B1175870) salts, are used in biphasic reaction systems (e.g., an organic substrate phase and an aqueous oxidant phase). google.comresearchgate.netcambridge.org PTCs facilitate the transfer of the oxidizing agent or other reactive species from the aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate and yield. cambridge.orgbegellhouse.com The use of PTCs can significantly improve the selectivity of nitration reactions as well. researchgate.netcambridge.org A patented method describes the use of a free radical initiator and a phase transfer catalyst with dilute nitric acid to achieve a yield of 83.5% for 2-methyl-4-nitrobenzoic acid from 4-nitro-o-xylene. google.com

Alternative Synthetic Pathways for Related Nitrobenzoates

While the aforementioned routes are specific to this compound, other general methods for synthesizing nitrobenzoates can be adapted. For instance, the esterification of other nitrobenzoic acids with various alcohols can produce a range of nitrobenzoate esters. vulcanchem.comorgsyn.org Two-stage esterification processes have been developed to improve yield and purity, especially for industrial-scale production. google.com

Alternative nitration strategies for different benzoate esters, such as benzyl (B1604629) benzoate, can also be considered. vulcanchem.com Furthermore, research into green chemistry approaches is ongoing, exploring the use of solid acid catalysts, solvent-free conditions, and enzymatic synthesis to create more sustainable pathways for nitroaromatic compounds. iitm.ac.inresearchgate.netvulcanchem.com For example, the synthesis of lenalidomide (B1683929) involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate, highlighting the utility of related nitrobenzoates in pharmaceutical synthesis. researchgate.net

Mechanistic Studies of Key Synthetic Reactions

A thorough understanding of the underlying reaction mechanisms is crucial for optimizing the synthesis of this compound, ensuring high yields and purity.

Electrophilic Aromatic Substitution Mechanisms in Nitration

The nitration of methyl 2-methylbenzoate is a classic example of an electrophilic aromatic substitution (EAS) reaction. The process is typically carried out using a nitrating mixture, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).

The reaction mechanism proceeds through several key steps:

Generation of the Electrophile: Sulfuric acid, being a stronger acid, protonates nitric acid. This is followed by the loss of a water molecule to generate the highly reactive nitronium ion (NO₂⁺), which is the actual electrophile in this reaction.

H₂SO₄ + HNO₃ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ ⇌ NO₂⁺ + H₂O

Electrophilic Attack: The electron-rich aromatic ring of methyl 2-methylbenzoate attacks the nitronium ion. This step is the rate-determining step of the reaction and results in the formation of a resonance-stabilized carbocation intermediate, known as the arenium ion or sigma complex. The presence of the methyl group (-CH₃) and the methyl ester group (-COOCH₃) on the benzene ring influences the position of the incoming nitro group. The methyl group is an activating, ortho-, para-directing group, while the methyl ester is a deactivating, meta-directing group. The directing effects of these substituents ultimately favor the formation of this compound.

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Esterification Reaction Mechanisms

The synthesis of this compound can also be achieved through the esterification of 2-methyl-4-nitrobenzoic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in a process known as Fischer esterification.

The mechanism of Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., water or methanol) to yield the final product, this compound, and regenerate the acid catalyst.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the yield and purity of this compound, careful control and optimization of reaction conditions are essential.

Temperature and Solvent Effects on Reaction Outcomes

Temperature plays a critical role in the nitration of methyl 2-methylbenzoate. The reaction is highly exothermic, and maintaining a low temperature, typically between 0°C and 15°C, is crucial to prevent over-nitration and the formation of dinitro byproducts. Higher temperatures can lead to decreased yields of the desired mononitrated product. For instance, one study noted that the yield of solid product in a similar nitration reaction dropped significantly when the temperature was increased from 50°C to 70°C.

The choice of solvent can also influence the regioselectivity of the nitration. While the reaction is often carried out using the nitrating mixture itself as the solvent, other solvents can be employed. Studies on the nitration of similar aromatic compounds have shown that the solvent can affect the ratio of ortho to para isomers.

In Fischer esterification, the reaction is an equilibrium process. The removal of water as it is formed, often by a

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and stereochemistry of the molecule.

The ¹H NMR spectrum of methyl 2-methyl-4-nitrobenzoate provides distinct signals corresponding to each type of proton in the molecule. The aromatic protons are influenced by the electron-withdrawing nitro group and the methyl ester group, leading to characteristic downfield shifts. The methyl groups, being in a less deshielded environment, appear further upfield.

Expected chemical shifts (δ) for the protons in a deuterated chloroform (B151607) (CDCl₃) solvent would be approximately:

Aromatic Protons (H-3, H-5, H-6): These protons would appear in the region of δ 7.5-8.5 ppm. The proton ortho to the nitro group (H-3) would be the most deshielded, followed by the proton para to the nitro group (H-5). The proton ortho to the methyl group (H-6) would be the least deshielded of the aromatic protons. The signals would likely appear as doublets or a doublet of doublets due to coupling with adjacent protons.

Ester Methyl Protons (-OCH₃): A singlet integrating to three protons is expected around δ 3.9 ppm.

Aromatic Methyl Protons (-CH₃): A singlet integrating to three protons would appear further upfield, typically around δ 2.6 ppm.

For comparison, the aromatic protons of the related compound methyl 4-nitrobenzoate (B1230335) appear as two doublets at approximately δ 8.21 and 8.30 ppm, with the ester methyl protons resonating at δ 3.98 ppm. rsc.org The presence of the additional methyl group on the benzene (B151609) ring in this compound would alter the electronic environment and thus the precise chemical shifts and coupling patterns of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic -CH₃ | ~2.6 | Singlet | 3H |

| Ester -OCH₃ | ~3.9 | Singlet | 3H |

| Aromatic Protons | 7.5 - 8.5 | Multiplet | 3H |

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The electron-withdrawing effects of the nitro and carbonyl groups significantly influence the chemical shifts of the aromatic carbons.

The expected chemical shifts in the ¹³C NMR spectrum are:

Carbonyl Carbon (C=O): This carbon is highly deshielded and would appear in the δ 165-170 ppm region.

Aromatic Carbons: The aromatic carbons would resonate in the δ 120-150 ppm range. The carbon attached to the nitro group (C-4) would be significantly downfield, as would the carbon bearing the ester group (C-1).

Ester Methyl Carbon (-OCH₃): This carbon typically appears around δ 52-53 ppm.

Aromatic Methyl Carbon (-CH₃): This carbon would be found in the upfield region of the spectrum, around δ 20-22 ppm.

In the related compound, methyl 4-nitrobenzoate, the carbonyl carbon appears at δ 165.0 ppm, the carbon attached to the nitro group at δ 150.5 ppm, and the ester methyl carbon at δ 52.7 ppm. rsc.org Studies on substituted methyl benzoates show that ortho-substituents can cause steric inhibition of conjugation, which can affect the chemical shifts of the ring carbons. cdnsciencepub.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic -CH₃ | ~21 |

| Ester -OCH₃ | ~52 |

| Aromatic Carbons | 120 - 148 |

| Carbon attached to NO₂ | ~150 |

| Carbonyl C=O | ~166 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and nitro functional groups.

The key diagnostic peaks in the IR spectrum would be:

C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1735 cm⁻¹. For the related methyl m-nitrobenzoate, this peak is observed between 1735 and 1750 cm⁻¹. sciencing.com

N-O Asymmetric Stretch (Nitro): A strong absorption is anticipated in the region of 1520-1550 cm⁻¹. brainly.com

N-O Symmetric Stretch (Nitro): A medium to strong absorption should appear around 1345-1355 cm⁻¹. brainly.com

C-O Stretch (Ester): A moderate absorption band is expected in the 1100-1300 cm⁻¹ range.

Aromatic C-H Stretch: Weak to medium bands would be observed just above 3000 cm⁻¹.

Aromatic C=C Stretch: Several medium to weak absorptions would be present in the 1450-1600 cm⁻¹ region.

The IR spectrum of the similar compound methyl 4-nitrobenzoate shows a strong C=O stretch at 1719 cm⁻¹ and a strong NO₂ asymmetric stretch at 1536 cm⁻¹. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | ~1720 - 1735 | Strong |

| Nitro (NO₂) | Asymmetric Stretch | ~1520 - 1550 | Strong |

| Nitro (NO₂) | Symmetric Stretch | ~1345 - 1355 | Strong |

| Ester (C-O) | Stretch | ~1100 - 1300 | Moderate |

| Aromatic (C-H) | Stretch | >3000 | Weak-Medium |

| Aromatic (C=C) | Stretch | ~1450 - 1600 | Weak-Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular weight of this compound is 195.17 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 195. The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways would likely include:

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z = 164.

Loss of the entire ester group (-COOCH₃): This would lead to a fragment at m/z = 136.

Loss of the nitro group (-NO₂): This fragmentation would produce an ion at m/z = 149.

The fragmentation of the related compound, methyl 4,5-dimethyl-2-nitrobenzoate, shows the loss of the methyl ester group to produce a fragment at m/z 178. For isomers like methyl nitrobenzoate, common fragments include those corresponding to benzoic acid (m/z=122) and methylbenzoate (m/z=136). brainly.com

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Identity |

| 195 | [M]⁺ (Molecular Ion) |

| 164 | [M - OCH₃]⁺ |

| 149 | [M - NO₂]⁺ |

| 136 | [M - COOCH₃]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly valuable for the analysis of this compound, particularly in complex mixtures or for purity assessment.

GC-MS allows for the separation of this compound from its isomers (e.g., methyl 4-methyl-2-nitrobenzoate) and other impurities that may be present from its synthesis. Following separation by the GC column, the compound enters the mass spectrometer, where its mass spectrum is recorded, confirming its identity. PubChem indicates that GC-MS data for this compound is available, with analysis performed on a Hewlett Packard HP 5973 instrument. nih.gov This technique is crucial in quality control and in synthetic chemistry to ensure the desired product has been obtained.

Crystallographic Studies of this compound and Related Analogs

As of now, a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed literature. However, the analysis of closely related structures can provide significant insight into its likely solid-state conformation and packing.

For instance, the crystal structure of the related compound 1,1'-diylbis(2-methyl-4-phenylene)bis(2-nitrobenzoate)cyclohexane has been determined. icm.edu.pl Studies on various nitrobenzoate derivatives, such as 2-amino-4-nitrobenzoate salts, show that the nitro group is often slightly twisted out of the plane of the benzene ring. brainly.com In the case of methyl 4-nitrobenzoate, the dihedral angle between the nitro group and the benzene ring is small, indicating near co-planarity, while the methoxycarbonyl group is slightly more twisted.

It is expected that in this compound, the ester group would be twisted out of the plane of the benzene ring to a greater extent due to the steric hindrance imposed by the adjacent ortho-methyl group. This steric interaction could influence the crystal packing and intermolecular interactions, such as C-H···O hydrogen bonds, which are common in the crystal structures of related benzoate (B1203000) esters.

In-Depth Analysis of this compound Remains Elusive Due to Lack of Crystallographic Data

Despite extensive searches of chemical databases and scientific literature, a detailed analysis of the advanced spectroscopic characterization and structural elucidation of this compound is currently hindered by the absence of publicly available single-crystal X-ray diffraction data. This critical information is the cornerstone for a definitive understanding of its three-dimensional structure and the intricate network of intermolecular forces that govern its crystalline state.

While the synthesis and various chemical applications of this compound are documented, the specific arrangement of its atoms in the solid state, its crystal system, space group, and unit cell dimensions have not been reported in retrievable scientific publications. This foundational data is a prerequisite for a comprehensive exploration of its crystal structure.

Further research, specifically the successful crystallization of this compound and its subsequent analysis by single-crystal X-ray diffraction, is necessary to unlock a deeper understanding of its solid-state architecture.

Applications in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecular Architectures

The structure of methyl 2-methyl-4-nitrobenzoate makes it an effective starting point for creating complex chemical structures. chemimpex.com Its functional groups provide reactive sites for building larger and more intricate molecules. chemimpex.comevitachem.com

As a nitro-substituted aromatic compound itself, this compound is a key precursor in the synthesis of other, often more complex, nitro-aromatics. chemimpex.com These compounds are important in the production of dyes, pigments, and various specialty chemicals. chemimpex.com The nitration of methyl benzoate (B1203000) is a common method for producing nitro-aromatic compounds, where a mixture of nitric acid and sulfuric acid is used to introduce a nitro group onto the benzene (B151609) ring. aiinmr.comrsc.org The ester group in methyl benzoate directs the incoming nitro group to the meta-position, while in the case of this compound, the positions are already established, making it a useful building block for derivatives with that specific substitution pattern. rsc.orgscribd.com

The functional groups on this compound allow for a variety of chemical transformations, making it a valuable precursor for creating a wide range of derivatives. evitachem.com

Key reactions include:

Reduction: The nitro group is highly reactive and can be readily reduced to an amino group (-NH₂). This transformation is fundamental, as the resulting amino group can participate in a vast array of subsequent reactions, opening pathways to different classes of compounds.

Substitution: The compound can undergo nucleophilic aromatic substitution, where the nitro group may be replaced by other functional groups under specific reaction conditions.

Esterification/Hydrolysis: The methyl ester group can be hydrolyzed back to a carboxylic acid, or it can be transesterified with other alcohols to yield different esters. evitachem.com

Halogenation: It is possible to introduce halogen atoms at specific positions on the aromatic ring to create various halogenated derivatives. smolecule.com

| Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Nitro Group Reduction | Hydrogen gas with a catalyst, metal hydrides. | Amino group (-NH₂) |

| Nucleophilic Aromatic Substitution | Appropriate nucleophiles and conditions. | Replacement of the nitro group |

| Ester Hydrolysis | Acid or base catalysis. | Carboxylic acid (-COOH) |

| Halogenation | Reagents like N-bromosuccinimide. smolecule.com | Halogen substituent on the ring |

Role in Pharmaceutical Development as an Intermediate

This compound is a significant intermediate in the synthesis of various active pharmaceutical ingredients (APIs). chemimpex.com Its structure is a component of several biologically active molecules.

The compound serves as an intermediate in the creation of drugs with anti-inflammatory and pain-relieving properties. chemimpex.com Research has shown that certain derivatives of this compound can inhibit the production of pro-inflammatory cytokines. The synthesis of various benzoxazole (B165842) derivatives, which have shown analgesic and anti-inflammatory activities, often starts from substituted nitro-aromatic compounds. ijpsr.com Similarly, new imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles with analgesic and anti-inflammatory effects have been synthesized from related starting materials. nih.gov

This chemical has been identified as a precursor in the development of potential antitumor agents. ontosight.ai Studies have investigated its cytotoxic effects on cancer cell lines, with some research indicating selective cytotoxicity against breast cancer cells. The synthesis of antitumor quinazoline (B50416) derivatives, a class of compounds known for their anti-cancer properties, can utilize nitro-substituted aromatic esters like methyl 5-benzyloxy-4-methoxy-2-nitrobenzoate as key intermediates. arkat-usa.org The nitro group is a crucial feature in many precursors for these agents, as its reduction to an amine is often a key step in the synthetic pathway. arkat-usa.org Furthermore, compounds with similar structures are being explored for their potential in anticancer research. ontosight.ai

Applications in Agrochemical Development

In the agrochemical sector, this compound and its derivatives are utilized in the development of products for crop protection. chemimpex.com It serves as an intermediate in the synthesis of new pesticides and herbicides. The unique combination of functional groups allows for its incorporation into more complex molecules designed to have specific biological activities against pests and weeds, contributing to improved crop yields. chemimpex.comsmolecule.com

Development of Herbicides and Pesticides

The derivatives of this compound are instrumental in the agrochemical sector, contributing to the creation of effective solutions for crop protection. The core of its utility lies in its function as a chemical intermediate in the synthesis of more complex molecules with desired biocidal activities. chemimpex.comguidechem.com The presence of the nitro group is particularly significant as it is a highly electron-withdrawing group, which influences the reactivity of the aromatic ring.

In the synthesis of novel pesticides and herbicides, the nitro group of this compound can be chemically transformed, most commonly through reduction to an amino group. This amino derivative then serves as a versatile building block for further chemical modifications, allowing for the introduction of various functional groups to fine-tune the compound's efficacy against specific pests and weeds. The structural framework provided by the this compound molecule is a key component in designing new agrochemicals that aim to improve crop yields and protect against diseases. chemimpex.com

Utility in Polymer Chemistry as a Modifier

In the realm of materials science, this compound is utilized as a modifier in polymer formulations. chemimpex.com Its incorporation into polymer structures can lead to enhanced material properties. Specifically, it has been shown to improve characteristics such as thermal stability and mechanical strength. chemimpex.com These enhancements are valuable in the production of materials for applications like packaging and coatings, where durability and resilience are crucial. chemimpex.com The compound's ability to be integrated into polymer chains allows for the tailoring of polymer properties to meet specific performance requirements.

Derivatization Strategies for Analytical Enhancement

The accurate detection and quantification of this compound, especially at trace levels, can be challenging due to its chemical properties. To overcome these limitations, various derivatization strategies are employed to enhance its detectability in analytical techniques like mass spectrometry.

Introduction of Chromophores and Fluorophores

One approach to enhance analytical detection is the introduction of chromophores or fluorophores to the molecule. Chromophores are parts of a molecule that absorb light in the UV-visible region, while fluorophores are compounds that re-emit light upon excitation. bachem.com By chemically attaching these groups to this compound or its derivatives, the resulting molecule can be more readily detected and quantified using spectrophotometric or fluorometric methods.

For instance, the reduction of the nitro group to an amine allows for the subsequent attachment of various labeling reagents. A common strategy involves using reagents that react with the newly formed amino group to introduce a highly responsive chromophore or fluorophore. xjtu.edu.cn This derivatization significantly increases the sensitivity of detection in techniques like high-performance liquid chromatography (HPLC) coupled with UV-Vis or fluorescence detectors. xjtu.edu.cn Examples of fluorophores that can be used include dansyl chloride and 7-amino-4-methylcoumarin (B1665955) (AMC), which are known to react with amines to produce highly fluorescent derivatives. bachem.com

Strategies for Improved Mass Spectrometry Detection

Mass spectrometry (MS) is a powerful analytical technique, but the direct analysis of some compounds can be hindered by poor ionization efficiency. rsc.org this compound, being a neutral molecule, can present such challenges. rsc.org Derivatization is a key strategy to overcome this by introducing a functional group that is easily ionizable. rsc.org

A common approach is to reduce the nitro group to an amine. rsc.org The resulting amino group can be readily protonated, leading to a strong signal in positive-ion electrospray ionization mass spectrometry (ESI-MS). rsc.org This chemical modification significantly enhances the sensitivity of MS detection, allowing for the analysis of trace amounts of the compound. rsc.org For example, a method involving the reduction of a nitroaromatic compound to an arylamine using zinc dust has been shown to be effective for trace-level analysis by LC-MS. rsc.org This strategy is particularly useful for the detection of genotoxic impurities in active pharmaceutical ingredients. rsc.org

Another strategy involves the use of matrix-assisted ionization techniques. In some cases, specific matrices can assist in the ionization process, leading to better detection of the analyte. google.com

Mechanistic and Kinetic Studies of Reactions Involving Methyl 2 Methyl 4 Nitrobenzoate

Reaction Mechanism Elucidation in Transformation Reactions

The transformation of Methyl 2-Methyl-4-nitrobenzoate is primarily characterized by reactions involving its functional groups: the ester, the nitro group, and the aromatic ring. The mechanisms for these transformations are rooted in fundamental principles of organic chemistry.

Two major reaction pathways are the reduction of the nitro group and electrophilic aromatic substitution.

Nitro Group Reduction: The nitro group (-NO₂) is readily reduced to a primary amine (-NH₂). This transformation typically proceeds via a series of intermediates involving nitroso and hydroxylamine (B1172632) species. The mechanism involves the transfer of electrons and protons to the nitrogen atom of the nitro group, facilitated by a reducing agent and often a metal catalyst. Common reducing systems include hydrogen gas with a palladium or platinum catalyst, or metal-based reagents like stannous chloride or sodium borohydride (B1222165) in the presence of a catalyst. d-nb.info

Electrophilic Aromatic Substitution (EAS): The mechanism for EAS on the substituted benzene (B151609) ring of this compound follows a two-step process. grabmyessay.com

Generation and Attack of the Electrophile: A strong electrophile is generated (e.g., the nitronium ion, NO₂⁺, from a mixture of nitric and sulfuric acids). aiinmr.comscribd.com This electrophile is then attacked by the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. grabmyessay.comaiinmr.com This step is typically the rate-determining step of the reaction. grabmyessay.com

Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom that bears the new substituent, restoring the aromaticity of the ring. aiinmr.com

The regioselectivity of this substitution is dictated by the existing methyl and nitro substituents on the ring.

Kinetic Analysis of Ester Hydrolysis and Transesterification

The kinetics of ester hydrolysis and transesterification are significantly influenced by the electronic properties of the substituents on the aromatic ring.

Ester Hydrolysis: The hydrolysis of benzoate (B1203000) esters is a well-studied process. The reaction rate is dependent on pH, with the base-catalyzed pathway being dominant in neutral to basic conditions. oieau.fr The presence of the electron-withdrawing nitro group at the para-position accelerates the rate of hydrolysis under basic conditions. This is because the nitro group helps to stabilize the negatively charged transition state formed during the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon.

A study comparing the hydrolysis of various substituted methyl benzoates found that the presence of a 4-nitro group significantly decreases the half-life of the ester compared to the unsubstituted methyl benzoate. oieau.fr

| Compound | Substituent | Relative Half-life (at pH 8, 10°C) |

| Methyl 4-methoxybenzoate | 4-OCH₃ (electron-donating) | 4.8 years |

| Methyl benzoate | -H (unsubstituted) | 1.8 years |

| Methyl 4-nitrobenzoate (B1230335) | 4-NO₂ (electron-withdrawing) | 0.1 years |

This table illustrates the effect of substituents on the hydrolysis half-life of methyl benzoates, based on data for related compounds. oieau.fr

Transesterification: Transesterification is a reaction where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. This process is often catalyzed by acids or bases and typically involves a reversible, three-step mechanism. nih.gov

Step 1: A triglyceride (or in this case, the methyl ester) reacts with an alcohol to form a diglyceride (or an intermediate) and one molecule of the new ester.

Step 2: The intermediate reacts with another molecule of alcohol to form a monoglyceride (or a second intermediate) and a second molecule of the new ester.

Step 3: The final intermediate reacts with a third molecule of alcohol to produce glycerol (B35011) (or the final acid) and the third molecule of the new ester. nih.gov

Kinetic models, such as the pseudo-homogeneous irreversible model, can be applied to determine parameters like activation energy and the frequency factor for the reaction under specific conditions. mdpi.com Catalysts, such as ZnO nanoparticles, have been shown to be effective in the transesterification of various methyl benzoates. researchgate.net

Investigation of Reduction Reactions of the Nitro Group

The reduction of the nitro group on the aromatic ring is a key transformation of this compound. This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the chemical properties of the molecule. A variety of reducing agents can accomplish this transformation. d-nb.info

Traditional methods include catalytic hydrogenation (e.g., H₂ over Pd/C) and the use of metals in acidic media (e.g., Sn or Fe in HCl). However, these methods can sometimes be harsh and lack selectivity. d-nb.info

More modern and selective methods have been developed. One such method involves the use of sodium borohydride (NaBH₄) in combination with a metal salt like iron(II) chloride (FeCl₂). This system has proven effective for the selective reduction of nitro groups in the presence of other reducible functional groups, such as esters. d-nb.info The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. d-nb.info

The general procedure involves stirring the nitroarene with FeCl₂ and then adding NaBH₄ under an inert atmosphere. d-nb.info Studies on various ester-substituted nitroarenes have shown high yields for this conversion, demonstrating the method's efficiency. d-nb.info

| Substrate (Nitroarene) | Product (Aniline) | Yield (%) |

| Methyl 3-nitrobenzoate | Methyl 3-aminobenzoate | 96% |

| Ethyl 3-nitrobenzoate | Ethyl 3-aminobenzoate | 91% |

| Methyl 4-nitrobenzoate | Methyl 4-aminobenzoate | 93% |

| Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | 95% |

| Methyl 2-nitrobenzoate | Methyl 2-aminobenzoate | 88% |

This table shows the yields for the selective reduction of various nitrobenzoate esters using the NaBH₄-FeCl₂ system, highlighting its effectiveness. d-nb.info

The direct product of the nitro group reduction of this compound is Methyl 2-Methyl-4-aminobenzoate . This reaction is a critical step in the synthesis of more complex molecules, as the resulting amino group can undergo a wide range of further reactions, such as diazotization, acylation, and alkylation. The formation of the amino derivative is confirmed by the successful reduction of the nitro group without affecting the methyl ester or the methyl group on the ring. d-nb.info

Electrophilic Aromatic Substitution Reactivity Profiling

The aromatic ring of this compound has three available positions for electrophilic attack: C3, C5, and C6. The directing effects of the existing substituents—the methyl group at C2 and the nitro group at C4—determine the regioselectivity of further substitution reactions.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group and a meta-director. It strongly withdraws electron density from the ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. It directs incoming electrophiles to the positions meta to itself, which are C3 and C5.

Methyl Group (-CH₃): The methyl group is a weak activating group and an ortho, para-director. It donates electron density to the ring via an inductive effect, making the ring more nucleophilic. It directs incoming electrophiles to the positions ortho (C3) and para (C6) relative to itself.

Position C3: This position is ortho to the activating methyl group and meta to the deactivating nitro group. Both groups favor substitution at this position.

Position C5: This position is meta to the deactivating nitro group.

Position C6: This position is para to the activating methyl group.

Environmental and Safety Considerations in Research Contexts

Sustainable Synthesis Practices and Waste Minimization

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nitroaromatic compounds to mitigate their environmental footprint. researchgate.netajrconline.org Traditional nitration methods often involve the use of harsh reagents like concentrated sulfuric and nitric acids, which can lead to the formation of hazardous byproducts and significant waste streams. orgsyn.org

Alternative Synthetic Routes:

Zeolite-Catalyzed Synthesis: Research into the synthesis of related nitrobenzoates has explored the use of zeolite catalysts. scirp.orgvulcanchem.com These materials can offer a more environmentally benign alternative to traditional acid catalysts, potentially reducing corrosive waste and improving reaction selectivity. scirp.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis is another green chemistry approach that can be applied to reactions like nitration. ajrconline.org This technique often leads to shorter reaction times, reduced solvent usage, and potentially higher yields compared to conventional heating methods. ajrconline.org

Alternative Nitrating Agents: The use of milder and more selective nitrating agents is a key area of sustainable synthesis. For instance, processes using dilute nitric acid have been developed for the oxidation of related precursors, which is a cleaner alternative to traditional heavy metal oxidants like potassium permanganate (B83412) or potassium dichromate. google.com

Waste Minimization Strategies:

A primary goal in the synthesis of Methyl 2-Methyl-4-nitrobenzoate is the minimization of byproducts, such as di-nitrated compounds. Strategies to achieve this include:

Strict Temperature Control: Maintaining low temperatures (e.g., sub-10°C) during nitration can help suppress the formation of unwanted side products.

Optimized Stoichiometry: Careful control of the molar ratio of reactants, such as a 1:1.2 stoichiometry of the methyl 2-methylbenzoate (B1238997) precursor to nitric acid, can maximize the yield of the desired mono-nitrated product while minimizing di-nitration.

Solvent-Free Reactions: The development of solvent-free reaction protocols is a significant step towards greener synthesis, as it eliminates a major source of chemical waste and pollution. rsc.org

The following table summarizes key parameters for a more sustainable synthesis approach for a related compound, which can inform practices for this compound.

| Parameter | Optimized Condition | Rationale |

| Starting Material | 4-Nitro-o-xylene | Precursor for oxidation to the corresponding acid |

| Oxidizing Agent | Dilute Nitric Acid | Reduces use of heavy metal oxidants google.com |

| Catalyst System | Radical Initiator (AIBN) and Phase Transfer Catalyst (TBAB) | Improves reaction yield and selectivity google.com |

| Temperature | 80–90°C | Milder conditions compared to some traditional methods |

| Yield | Up to 83.5% of the acid precursor | High efficiency reduces waste google.com |

Laboratory Handling and Safety Protocols

The handling of this compound and other nitroaromatic compounds requires strict adherence to safety protocols to protect researchers from potential hazards. cdc.gov These compounds can present risks such as skin and eye irritation, respiratory hazards, and potential toxicity.

Personal Protective Equipment (PPE):

Gloves: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact. cdc.gov

Eye Protection: Safety goggles or a face shield should be worn to protect against splashes. coleparmer.comfishersci.com

Lab Coat: A lab coat must be worn to protect clothing and skin. cdc.gov

Engineering Controls:

Fume Hood: All work with this compound, especially during synthesis and handling of the pure compound, should be conducted in a well-ventilated fume hood to prevent inhalation of vapors or dust.

Safety Shower and Eyewash Station: Facilities must be equipped with a readily accessible safety shower and eyewash station. coleparmer.com

Safe Handling and Storage:

Avoid Ingestion and Inhalation: Care should be taken to avoid ingestion and inhalation of the compound. coleparmer.comfishersci.com

Minimize Dust Generation: When handling the solid form, dust generation should be minimized. coleparmer.com

Storage: The compound should be stored in a cool, dry, and well-ventilated area in a tightly closed container. coleparmer.comsigmaaldrich.com It should be kept away from heat sources and incompatible materials like strong oxidizing agents and strong bases. fishersci.com

Spill Management:

In the event of a spill, the area should be evacuated, and appropriate procedures should be followed. For nitro compounds, this may involve neutralization with a mild base like a 10% sodium bicarbonate solution, followed by absorption with an inert material such as vermiculite.

The following table provides a summary of key safety information for related nitroaromatic compounds, which serves as a guide for handling this compound.

| Hazard | Precaution |

| Skin/Eye Contact | Wear appropriate gloves and eye protection. coleparmer.com |

| Inhalation | Use in a fume hood and avoid breathing dust or vapors. cdc.gov |

| Ingestion | Do not eat, drink, or smoke in the laboratory. |

| Fire | Use appropriate fire extinguishers (water spray, carbon dioxide, dry chemical). sigmaaldrich.comfishersci.com |

| Chemical Incompatibility | Store away from strong oxidizing agents and bases. fishersci.com |

Environmental Impact Assessment in Research and Development

The environmental impact of a chemical compound begins in the research and development phase. For this compound, this involves considering the entire lifecycle of the compound within the research setting, from synthesis to disposal.

Toxicity and Environmental Fate:

Aquatic Toxicity: Data for the closely related Methyl 4-nitrobenzoate (B1230335) indicates that it is harmful to aquatic life with long-lasting effects. sigmaaldrich.com This suggests that this compound may also pose a risk to aquatic ecosystems, and therefore, release into the environment must be avoided. sigmaaldrich.com

Biodegradation: The environmental fate of nitroaromatic compounds is a significant concern. Some of these compounds can be persistent in the environment and may undergo biotic and abiotic degradation to form other potentially harmful substances, such as aromatic amines. acs.org

Waste Disposal:

Proper disposal of waste containing this compound is crucial to prevent environmental contamination. chemicalbook.com

Segregation of Waste: Waste streams should be segregated to ensure that nitro-containing compounds are not mixed with incompatible materials.

Licensed Disposal: Chemical waste should be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. chemicalbook.com It should not be discharged into sewer systems or contaminate water, foodstuffs, or soil. chemicalbook.com

Regulatory Considerations:

Researchers must be aware of and comply with all local, national, and international regulations regarding the handling and disposal of hazardous chemicals. This includes regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) in the United States. epa.govepa.gov

The environmental impact assessment for this compound in a research context is an ongoing process that requires careful consideration of its potential effects and the implementation of measures to minimize its environmental footprint.

Q & A

Q. What are the optimal synthetic routes for preparing Methyl 2-Methyl-4-nitrobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : this compound can be synthesized via nitration of methyl 2-methylbenzoate. A validated approach involves using aluminum nitrate (Al(NO₃)₃) in a mixture of acetic acid and acetic anhydride (1:1 v/v) under controlled cooling (0–5°C) to minimize side reactions. The reaction proceeds via electrophilic aromatic substitution, with the methyl group at the 2-position directing nitration to the para position. After quenching with ice water, the product is purified via recrystallization from ethanol. Yield optimization requires monitoring reaction time (typically 4–6 hours) and stoichiometric ratios (1:1.2 substrate-to-nitrating agent) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Melting Point Analysis : Determine the melting point using a capillary tube in a liquid paraffin bath (uncorrected values). Compare with literature data to confirm purity.

- Spectroscopic Techniques :

- FT-IR : Identify nitro ( ~1520 cm⁻¹, asymmetric stretching) and ester carbonyl ( ~1720 cm⁻¹) groups.

- ¹H NMR : Confirm substitution patterns (e.g., methyl protons at δ 2.6 ppm, aromatic protons split due to nitro and ester groups).

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% by area normalization) .

Q. What safety protocols are critical when handling this compound and its intermediates?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of nitro compound vapors.

- Spill Management : Neutralize spills with a 10% sodium bicarbonate solution, followed by absorption with inert material (e.g., vermiculite).

- Storage : Keep in airtight containers away from reducing agents and heat sources to prevent decomposition .

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound crystals be systematically analyzed?

- Methodological Answer : Employ graph set analysis (GSA) to classify hydrogen bonding motifs. Using single-crystal X-ray diffraction data, identify donor (D), acceptor (A), and patterns (e.g., chains, rings). For example:

- Descriptors : Use Etter’s notation (e.g., for a six-membered ring involving O–H···O–N interactions).

- Software : Mercury (CCDC) or CrystalExplorer to visualize and quantify interactions. Compare with analogous nitroaromatic esters to identify steric or electronic effects from the 2-methyl group .

Q. How should researchers resolve contradictions in crystallographic data refinement for this compound?

- Methodological Answer :

- Software Selection : Use SHELXL for small-molecule refinement. For twinned or high-resolution macromolecular data, employ SHELXPRO for scaling and SHELXD for phasing.

- Parameter Adjustment :

- Optimize thermal displacement parameters (ADPs) using the RIGU command.

- Apply TWIN/BASF commands for twinned data.

- Validation : Cross-check residuals (R1/wR2) against IUCr standards (<5% for high-quality data). Use ORTEP-3 to generate thermal ellipsoid plots and identify overfitting .

Q. What strategies are effective for studying the comparative reactivity of this compound with structurally similar esters?

- Methodological Answer :

- Competitive Reaction Studies : Compare nitration rates of methyl 2-methylbenzoate vs. methyl 4-methylbenzoate under identical conditions (e.g., Al(NO₃)₃ in H₂SO₄). Monitor via TLC or in situ IR.

- DFT Calculations : Use Gaussian or ORCA to model transition states and calculate activation energies for nitration at different positions.

- Substituent Effects : Correlate Hammett σ values with experimental yields to quantify electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.